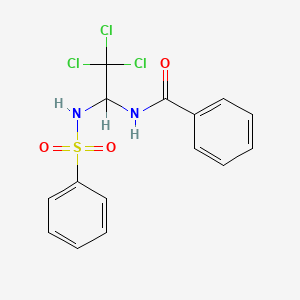
N-(1-(Benzenesulfonamido)-2,2,2-trichloroethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(Benzenesulfonamido)-2,2,2-trichloroethyl)benzamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
准备方法
The reaction conditions often require the use of coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and solvents like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
N-(1-(Benzenesulfonamido)-2,2,2-trichloroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
N-(1-(Benzenesulfonamido)-2,2,2-trichloroethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Antimicrobial Agents: The compound has shown promise as an antimicrobial agent, particularly against antibiotic-resistant bacteria.
Biological Studies: It is used in various biological assays to study enzyme inhibition and cellular uptake mechanisms.
作用机制
The mechanism of action of N-(1-(Benzenesulfonamido)-2,2,2-trichloroethyl)benzamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis. The compound interacts with the active site of the enzyme, blocking its activity and disrupting cellular processes .
相似化合物的比较
N-(1-(Benzenesulfonamido)-2,2,2-trichloroethyl)benzamide can be compared with other benzenesulfonamide derivatives, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound is also an enzyme inhibitor but targets different pathways.
3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide: Known for its anticancer properties, this compound has a different structural framework but similar biological activities.
属性
CAS 编号 |
79054-59-4 |
|---|---|
分子式 |
C15H13Cl3N2O3S |
分子量 |
407.7 g/mol |
IUPAC 名称 |
N-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C15H13Cl3N2O3S/c16-15(17,18)14(19-13(21)11-7-3-1-4-8-11)20-24(22,23)12-9-5-2-6-10-12/h1-10,14,20H,(H,19,21) |
InChI 键 |
DCYPLNNREOUTMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















